3-(2,4-Dichlorophenyl)-7-(difluoromethyl)-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a small molecule heterocyclic compound that has demonstrated potential for the development of novel therapeutics for Type 2 Diabetes Mellitus (T2DM) []. It belongs to the class of thienopyrimidines, which are known for their diverse biological activities.
3-(2,4-Dichlorophenyl)-7-(difluoromethyl)-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one consists of a central pyrido[3',2':4,5]thieno[3,2-d]pyrimidine core with a 2,4-dichlorophenyl group attached to the nitrogen at position 3, a difluoromethyl group at position 7, and a methyl group at position 9 []. The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl and methyl substituents, respectively, can significantly influence the molecule's electronic properties and potentially its biological activity.
Research suggests that 3-(2,4-dichlorophenyl)-7-(difluoromethyl)-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects by regulating the Gαq/phospholipase C (PLC)/inositol-1,4,5-triphosphate receptor (IP3R)-mediated calcium (Ca2+)/calmodulin (CaM)/phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K)/protein kinase B (AKT)/forkhead box protein O1 (FOXO1) signaling pathway []. This pathway plays a crucial role in hepatic gluconeogenesis, the process of glucose production in the liver. By modulating this pathway, this compound can suppress hepatic glucose production and reduce the expression of gluconeogenic genes, thereby exhibiting anti-diabetic effects.
Research suggests that 3-(2,4-dichlorophenyl)-7-(difluoromethyl)-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one holds promise as a potential therapeutic agent for T2DM []. Specifically, studies have demonstrated its ability to:
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: